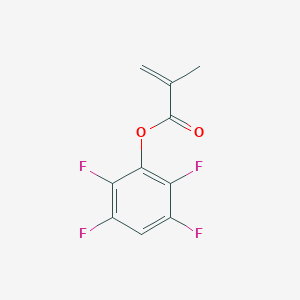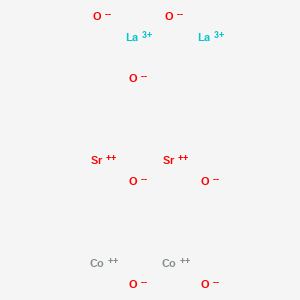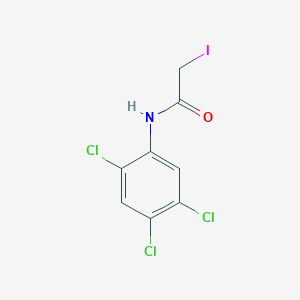
Acetanilide, 2-iodo-2',4',5'-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-iodo-2',4',5'-trichloro-' is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it suitable for a variety of applications in the fields of chemistry and biology. In
Applications De Recherche Scientifique
Acetanilide, 2-iodo-2',4',5'-trichloro-' has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes, but can also cause oxidative damage to cells and tissues. By using acetanilide, 2-iodo-2',4',5'-trichloro-' as a fluorescent probe, researchers can monitor the levels of ROS in real-time and gain valuable insights into their role in various biological processes.
Mécanisme D'action
The mechanism of action of acetanilide, 2-iodo-2',4',5'-trichloro-' is not fully understood. However, it is believed that this compound acts as a quencher of singlet oxygen, which is a type of ROS that is highly reactive and can cause damage to cells and tissues. By quenching singlet oxygen, acetanilide, 2-iodo-2',4',5'-trichloro-' can protect cells and tissues from oxidative damage.
Effets Biochimiques Et Physiologiques
Acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to protect cells and tissues from oxidative damage by quenching singlet oxygen. Additionally, acetanilide, 2-iodo-2',4',5'-trichloro-' has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetanilide, 2-iodo-2',4',5'-trichloro-' is its ability to act as a fluorescent probe for the detection of ROS in biological systems. This makes it a valuable tool for researchers studying the role of ROS in various physiological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, acetanilide, 2-iodo-2',4',5'-trichloro-' is highly sensitive to light and air, which can affect its stability and accuracy as a fluorescent probe.
Orientations Futures
There are many potential future directions for research involving acetanilide, 2-iodo-2',4',5'-trichloro-'. One promising area of research involves the development of new fluorescent probes based on this compound. By modifying the structure of acetanilide, 2-iodo-2',4',5'-trichloro-', researchers can create new probes with improved properties and specificity for different types of ROS. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of acetanilide, 2-iodo-2',4',5'-trichloro-' is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 2-iodoaniline with trichloroacetyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Propriétés
Numéro CAS |
19889-60-2 |
|---|---|
Nom du produit |
Acetanilide, 2-iodo-2',4',5'-trichloro- |
Formule moléculaire |
C8H5Cl3INO |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-iodo-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
Clé InChI |
WAPYQUGYVRUXTH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
Autres numéros CAS |
19889-60-2 |
Synonymes |
2-Iodo-N-(2,4,5-trichlorophenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



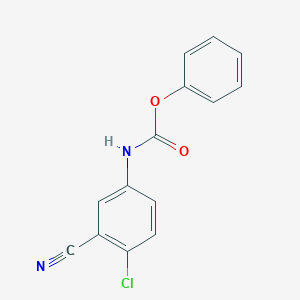
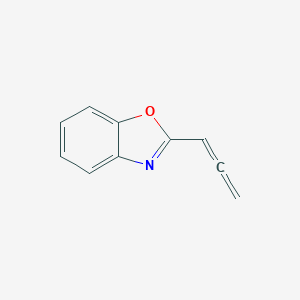
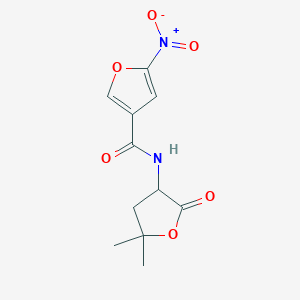
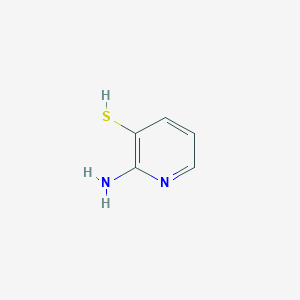
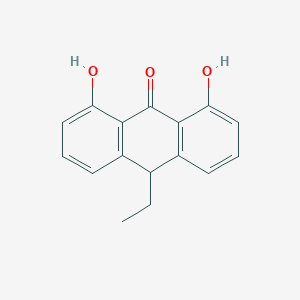

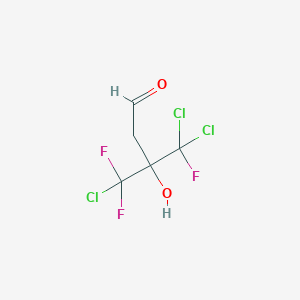
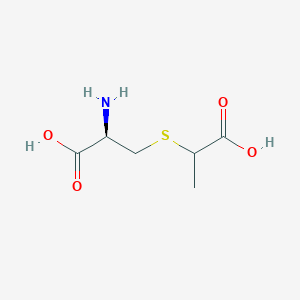
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
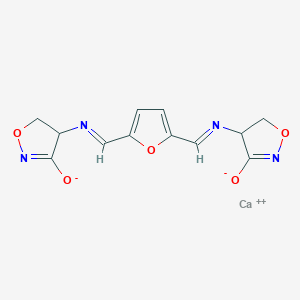
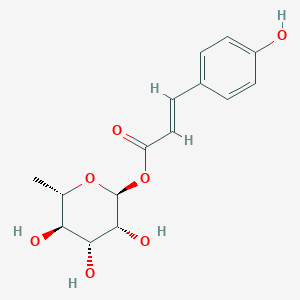
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
